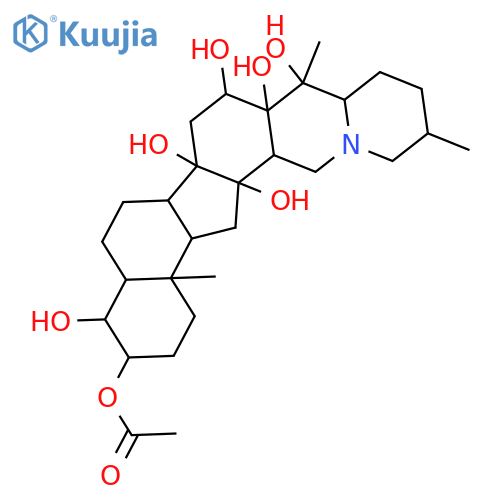Cas no 8051-02-3 (Veratrine(mixture))

Veratrine(mixture) structure
商品名:Veratrine(mixture)
Veratrine(mixture) 化学的及び物理的性質
名前と識別子
-
- Veratrine(mixture)
- Vertrine
- (3β,4α,16β)-4,12,14,16,17,20-Hexahydroxycevan-3-yl acetate
- asagraeaofficinalis
- causticbarley
- (Z)-4-.alpha.,9-Epoxycevane-3-.beta.,4,12,14,16-.beta.,17,20-heptol 3-(2-methyl-2-butenoate)
- DBUCFOVFALNEOO-NGYBGAFCSA-N
- Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), [3.beta.(Z),4.alpha.,16.beta.]-
- Cevadene
- Veratrine (crystallized)
- (1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl) (E)-2-methylbut-2-enoate
- Cevadin
- AKOS037514581
- .alpha.-Veratrine
- 8051-02-3
- Cevane-3.beta.,4.beta.,12,14,16.beta.,17,20-heptol, 4,9-epoxy-, 3-((Z)-2-methylcrotonate), (Z)-
- NSC 93767
- Caustic barley (Salt/Mix)
- Cevadilla (Salt/Mix)
- veratrine
- Cevane-3.beta.,4.beta.,12,14,16.beta.,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)-
- CEVADINE
- Cevane-3beta,4beta,12,14,16beta,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)-
- Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), (3beta(Z),4alpha,16beta)-
- Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-((2Z)-2-methyl-2-butenoate), (3.beta.,4.alpha.,16.beta.)-
- NCGC00178282-02
- CEVADINE [MI]
- UNII-ERQ7M6C50B
- 62-59-9
- NCGC00178282-01
- Cevane-3-beta,4-beta,12,14,16-beta,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)-
- BRN 0072445
- DBUCFOVFALNEOO-HWBIYQLFSA-N
- IDI1_000856
- (3BETA,4ALPHA,16BETA)-4,9-EPOXYCEVANE-3,4,12,14,16,17,20-HEPTOL 3-((2Z)-2-METHYL-2-BUTENOATE)
- BSPBio_003121
- s3250
- CS-0891660
- (Z)-4-alpha,9-Epoxycevane-3-beta,4,12,14,16-beta,17,20-heptol 3-(2-methyl-2-butenoate)
- (3.BETA.,4.ALPHA.,16.BETA.)-4,9-EPOXYCEVANE-3,4,12,14,16,17,20-HEPTOL 3-((2Z)-2-METHYL-2-BUTENOATE)
- BSPBio_002258
- CHEBI:184034
- AKOS040734629
- [(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate
- Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-((2Z)-2-methyl-2-butenoate), (3beta,4alpha,16beta)-
- Cevane-3beta,4beta,12,14,16beta,17,20-heptol, 4,9-epoxy-, 3-((Z)-2-methylcrotonate), (Z)-
- DTXCID6032192
- Q27277329
- Veratrine (crystallized) (VAN)
- EINECS 200-545-6
- alpha-Veratrine
- Spectrum5_000732
- NSC-93767
- NSC93767
- DA-68562
- SCHEMBL117846
- HY-N12093
- Cevadine (6CI,7CI); Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), [3ss(Z),4a,16ss]-; Cevane-3ss,4ss,12,14,16ss,17,20-heptol, 4,9-epoxy-, 3-(2-methylcrotonate), (Z)- (8CI); Cevadin; NSC 93767; Cevane-3,4,12,14,16,17,20-heptol, 4,9-epox
- ((1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo(12.12.0.02,11.04,9.015,25.018,23.019,25)hexacosan-22-yl) (Z)-2-methylbut-2-enoate
- CEVANE-3,4,12,14,16,17,20-HEPTOL, 4,9-EPOXY-, 3-(2-METHYL-2-BUTENOATE), (3.BETA.(Z),4.ALPHA.,16.BETA.)-
- ERQ7M6C50B
- Spectrum5_000608
- CEVADINE [WHO-DD]
- 4-21-00-06820 (Beilstein Handbook Reference)
- DTXSID4058237
- CHEMBL2163790
-
- インチ: InChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3/b18-6+
- InChIKey: DBUCFOVFALNEOO-NGYBGAFCSA-N
- ほほえんだ: CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C
計算された属性
- せいみつぶんしりょう: 537.33000
- どういたいしつりょう: 591.34073214 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 重原子数: 42
- 回転可能化学結合数: 3
- 複雑さ: 1230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 14
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 591.7
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 160Ų
じっけんとくせい
- ゆうかいてん: 130°C
- PSA: 150.92000
- LogP: 0.50230
Veratrine(mixture) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01WU15-20mg |
VERATRINE |
8051-02-3 | 98% | 20mg |
$272.00 | 2025-02-12 | |
| S e l l e c k ZHONG GUO | S3250-1mg |
Veratrine |
8051-02-3 | 1mg |
¥1170.25 | 2022-04-26 |
Veratrine(mixture) 関連文献
-
Ji Hye Choi,Hwan Jung Lim Org. Biomol. Chem. 2015 13 5131
-
2. Organic chemistry
-
Vargini Thangavadivale,Pedro M. Aguiar,Naseralla A. Jasim,Sarah J. Pike,Dan A. Smith,Adrian C. Whitwood,Lee Brammer,Robin N. Perutz Chem. Sci. 2018 9 3767
-
4. 769. Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloroalkanesR. N. Haszeldine J. Chem. Soc. 1953 3761
-
5. Index of subjects
8051-02-3 (Veratrine(mixture)) 関連製品
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 13769-43-2(potassium metavanadate)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
